Lauroylcarnitine
Lauroylcarnitine
O-lauroyl-L-carnitine is an O-acyl-L-carnitine in which the acyl group is specified as lauroyl (dodecanoyl). It is an O-dodecanoylcarnitine, a dodecanoate ester, a saturated fatty acyl-L-carnitine and a medium-chain fatty acyl-L-carnitine.
Lauroylcarnitine is a natural product found in Homo sapiens with data available.
Dodecanoylcarnitine is a metabolite found in or produced by Saccharomyces cerevisiae.
Lauroylcarnitine is a natural product found in Homo sapiens with data available.
Dodecanoylcarnitine is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
25518-54-1
VCID:
VC0532584
InChI:
InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3/t17-/m1/s1
SMILES:
CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Molecular Formula:
C19H37NO4
Molecular Weight:
343.5 g/mol
Lauroylcarnitine
CAS No.: 25518-54-1
Cat. No.: VC0532584
Molecular Formula: C19H37NO4
Molecular Weight: 343.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | O-lauroyl-L-carnitine is an O-acyl-L-carnitine in which the acyl group is specified as lauroyl (dodecanoyl). It is an O-dodecanoylcarnitine, a dodecanoate ester, a saturated fatty acyl-L-carnitine and a medium-chain fatty acyl-L-carnitine. Lauroylcarnitine is a natural product found in Homo sapiens with data available. Dodecanoylcarnitine is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 25518-54-1 |
| Molecular Formula | C19H37NO4 |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | (3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate |
| Standard InChI | InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3/t17-/m1/s1 |
| Standard InChI Key | FUJLYHJROOYKRA-QGZVFWFLSA-N |
| Isomeric SMILES | CCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
| SMILES | CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
| Canonical SMILES | CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
| Appearance | Solid powder |
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